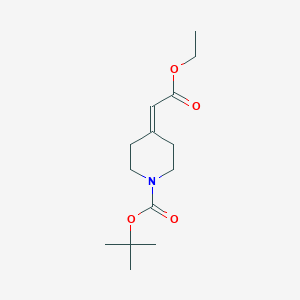

Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)10-11-6-8-15(9-7-11)13(17)19-14(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJORMFNJZLXLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438300 | |

| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135716-08-4 | |

| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Piperidine Protection with tert-Butoxycarbonyl (Boc)

The piperidine nitrogen is first protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions during subsequent functionalization. This step is performed under mild basic conditions (e.g., triethylamine in dichloromethane) to yield tert-butyl piperidine-1-carboxylate.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0°C to room temperature

-

Yield: >90%

Introduction of the Ethoxy-oxoethylidene Group

The 4-position of the Boc-protected piperidine is functionalized via a Knoevenagel condensation with ethyl acetoacetate. This reaction forms the α,β-unsaturated ester through dehydration, catalyzed by a weak acid such as ammonium acetate.

Reaction Mechanism:

-

Deprotonation of ethyl acetoacetate to form an enolate.

-

Nucleophilic attack on the Boc-protected piperidine-4-carbaldehyde intermediate.

-

Dehydration to yield the conjugated enone system.

Optimization Parameters:

-

Catalyst: Ammonium acetate (5 mol%)

-

Solvent: Toluene or ethanol

-

Temperature: Reflux (80–110°C)

-

Yield: 60–75%

Alternative Synthetic Strategies

Wittig Olefination

An alternative route employs a Wittig reaction to install the ethoxy-oxoethylidene group. The ylide generated from ethyl 2-(triphenylphosphoranylidene)acetate reacts with Boc-protected piperidine-4-carbaldehyde to form the double bond.

Advantages:

-

Stereoselective formation of the (E)-isomer.

-

Mild reaction conditions (room temperature, inert atmosphere).

Limitations:

-

Requires stringent moisture control.

-

Lower yields (~50%) due to competing side reactions.

Michael Addition-Elimination

A Michael addition of ethyl cyanoacetate to Boc-protected piperidinone, followed by elimination of hydrogen cyanide, provides another pathway. This method is less common due to toxicity concerns but offers scalability.

Key Steps:

-

Michael addition under basic conditions (e.g., DBU).

-

Acid-catalyzed elimination (e.g., HCl in dioxane).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactors

-

Benefits: Enhanced heat transfer, reduced reaction times, and improved safety profiles.

-

Typical Setup: Tubular reactors with in-line purification modules.

Purification Techniques

-

Crystallization: Ethanol/water mixtures yield high-purity product (>97%).

-

Chromatography: Reserved for small-scale batches requiring ultra-high purity.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity:

| Technique | Key Data Points |

|---|---|

| 1H NMR | δ 1.45 (s, 9H, Boc), δ 4.15 (q, 2H, OCH2), δ 5.75 (s, 1H, CH=) |

| 13C NMR | δ 166.5 (C=O ester), δ 153.2 (Boc C=O), δ 122.4 (C=C) |

| HPLC | Retention time: 8.2 min (C18 column, acetonitrile/water) |

| Mass Spectrometry | [M+H]+ m/z = 286.4 (calculated: 286.37) |

Challenges and Optimization Opportunities

Byproduct Formation

-

Common Byproducts: Over-alkylated piperidine derivatives or hydrolyzed esters.

-

Mitigation: Strict control of reaction stoichiometry and anhydrous conditions.

化学反応の分析

Types of Reactions

Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced piperidine compounds, and various substituted piperidine esters.

科学的研究の応用

Pharmaceutical Development

Overview

Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the modification of piperidine derivatives, which are crucial in developing drugs with therapeutic effects.

Key Applications

- Synthesis of Piperidine Derivatives : These derivatives often exhibit biological activity, making them suitable for drug development.

- Targeted Drug Delivery : The compound's properties facilitate the design of prodrugs that release active pharmaceutical ingredients at specific sites within the body.

Case Study

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives using this compound. These derivatives demonstrated promising activity against specific cancer cell lines, highlighting the compound's potential in oncology drug development .

Organic Synthesis

Overview

The compound is widely employed in organic chemistry for constructing complex molecules. Its reactivity and functional groups enable chemists to explore new synthetic pathways.

Key Applications

- Formation of Carbon-Carbon Bonds : It serves as a building block for creating larger molecular frameworks.

- Development of New Reaction Mechanisms : Researchers utilize this compound to investigate novel chemical reactions.

Data Table: Synthetic Pathways Using this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Carbonyl Addition | Reacted with aldehydes | Formed β-hydroxy piperidines |

| Nucleophilic Substitution | Used as a nucleophile in substitution reactions | Generated substituted products |

Material Science

Overview

In material science, this compound enhances polymer formulations, contributing to the development of advanced materials with improved properties.

Key Applications

- Polymer Modification : Incorporation into polymers improves flexibility and durability.

- Coatings and Adhesives : Utilized in formulating high-performance coatings that resist environmental degradation.

Agricultural Chemicals

Overview

This compound plays a role in formulating agrochemicals, particularly herbicides and pesticides that enhance crop yields.

Key Applications

- Herbicide Development : Its structure allows for the design of selective herbicides that target specific weed species while minimizing crop damage.

- Pesticide Formulations : Contributes to the efficacy of pesticides through improved delivery mechanisms.

Research in Biochemistry

Overview

In biochemistry, this compound aids in studying enzyme interactions and metabolic pathways.

Key Applications

- Enzyme Inhibition Studies : Used to investigate the inhibition mechanisms of various enzymes.

- Metabolic Pathway Analysis : Helps elucidate complex metabolic networks by serving as a tracer or substrate.

作用機序

The mechanism by which tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The ethoxy-oxoethylidene group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

類似化合物との比較

Chemical Identity :

Physical Properties :

Comparison with Structural Analogs

Key Structural Analogs and Their Properties

Structural and Reactivity Differences

Conjugation Effects: The target compound’s ethylidene group introduces conjugation between the ester and piperidine ring, enhancing reactivity as a Michael acceptor. Analogs like the saturated ethyl ester (CAS 135716-09-5) lack this conjugation, reducing electrophilicity .

Substituent Influence :

- Chloro-oxoethyl (CAS N/A) : The chlorine atom in this analog increases electrophilicity, making it suitable for nucleophilic substitution reactions .

- Styryl/Phenethyl Groups () : Aromatic substituents improve lipid solubility, favoring blood-brain barrier penetration, which is critical in CNS-targeting drug candidates .

Isomerism :

- Compounds like AM-2158 (CAS 558448-09-2) are Z-isomers of the target compound. Stereochemistry affects binding in chiral environments, such as enzyme active sites .

生物活性

Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, a compound with the CAS number 135716-08-4, is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, molecular structure, and biological activity, particularly focusing on its pharmacological properties and applications.

Synthesis and Molecular Structure

The synthesis of this compound typically involves the nucleophilic displacement reaction of tert-butyl bromoacetate with a secondary amine derived from piperidine under mild conditions. The reaction yields a product characterized by its unique structure, which includes a piperidine ring and an ethoxy group.

Molecular Formula : C₁₄H₂₅NO₄

Molecular Weight : 271.36 g/mol

Melting Point : 83.0 to 87.0 °C

Boiling Point : 339.2 ± 15.0 °C at 760 mm Hg

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

- Neuroprotective Effects : Some studies have indicated that derivatives of piperidine compounds may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several key studies have contributed to the understanding of the biological activity of this compound:

Q & A

Q. What green chemistry approaches reduce waste in synthesis?

- Strategies :

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of THF for lower toxicity.

- Catalytic Recycling : Immobilize Pd nanoparticles on silica to minimize metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。